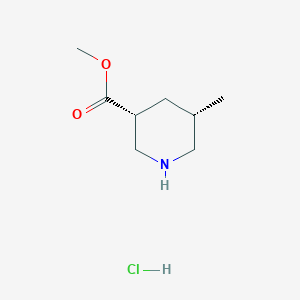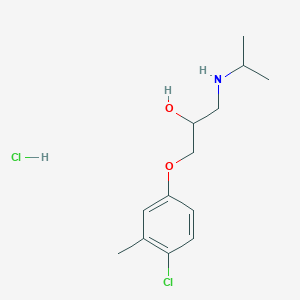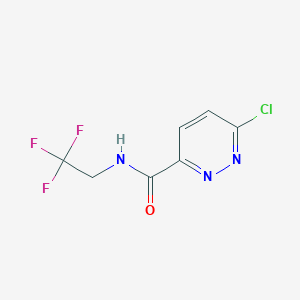
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C7H5ClF3N3O . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5ClF3N3O/c8-5-2-1-4 (13-14-5)6 (15)12-3-7 (9,10)11/h1-2H,3H2, (H,12,15) . The molecular weight of the compound is 239.58 . The crystal structure of a similar compound, ethyl 6-chloro-3-fluoroimidazo [1,2- b ]pyridazine-2-carboxylate, was determined by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Applications in Organic Synthesis and Catalysis
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a heterocyclic N-oxide derivative, part of a class of organic compounds with a broad spectrum of functionalities and biological importance. This compound's derivatives are crucial in organic synthesis, catalysis, and drug development. They have been employed in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, and various medicinal applications. These functionalities underline the compound's versatility and potential in advanced chemistry investigations (Li et al., 2019).
Applications in Medicinal Chemistry
The structure of this compound is closely related to other heterocyclic compounds like pyridazine, which have been extensively studied for various biological activities. Pyridazine derivatives are known for their applications in cardiovascular systems. Their unique properties, such as being a pie electron-deficient heteroaromatic compound, have made them subjects of numerous medicinal chemistry studies (Jakhmola et al., 2016). In the realm of optoelectronic materials, derivatives like pyrimidines have seen extensive research for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these heterocyclic fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials (Lipunova et al., 2018).
Applications in Biological Studies
Compounds structurally similar to this compound, particularly pyridopyridazine derivatives, have displayed a broad spectrum of biological activities. These include antitumor, antibacterial, analgesic, and diuretic activities. Moreover, they have been identified as selective inhibitors for certain enzymes and receptors, underscoring their potential in the development of novel therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).
Safety and Hazards
Future Directions
Trifluoromethylpyridines, which include “6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide”, have been widely studied in drug molecules and have good biological activity . They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O/c8-5-2-1-4(13-14-5)6(15)12-3-7(9,10)11/h1-2H,3H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHCAVJKNYOJAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/no-structure.png)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399052.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)
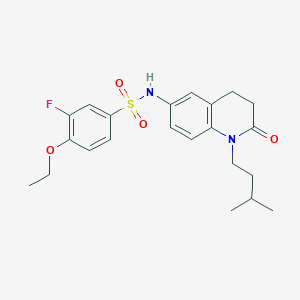
![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
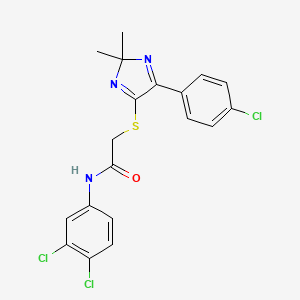
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)
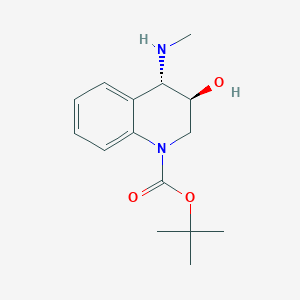
![3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2399067.png)

